Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Description

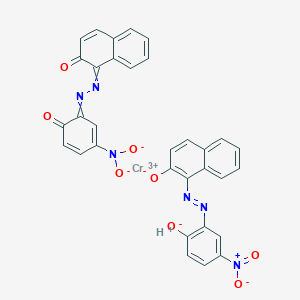

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) (CAS: 50497-83-1) is a chromium(III)-azo complex with the molecular formula C₃₂H₁₉CrN₆O₈ and a molecular weight of 667.5248 g/mol . It features two azo-linked naphthol ligands substituted with a nitro group at the 5-position on the phenyl ring. The compound exhibits a high thermal stability, with a boiling point of 542.2°C and a flash point of 281.7°C . Its structure is characterized by κO and κN1 coordination modes, forming a stable octahedral geometry around the chromium center.

Properties

CAS No. |

50497-83-1 |

|---|---|

Molecular Formula |

C32H18CrN6O8.H C32H19CrN6O8 |

Molecular Weight |

667.5 g/mol |

IUPAC Name |

chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |

InChI |

InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |

InChI Key |

KZWXMLSFHOPSNE-UHFFFAOYSA-M |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Azo Ligand

- Step 1: Diazotization of 2-amino-5-nitrophenol under acidic conditions to form the diazonium salt.

- Step 2: Coupling of the diazonium salt with 2-naphthol in alkaline medium to yield 1-((2-hydroxy-5-nitrophenyl)azo)-2-naphthol.

- Purification: The azo ligand is purified by recrystallization or chromatographic methods to ensure high purity for complexation.

Complexation with Chromium

- Step 3: Dissolve the purified azo ligand in ethanol or DMSO.

- Step 4: Add an aqueous solution of chromate salt slowly to the ligand solution with stirring.

- Step 5: Maintain the pH around neutral to slightly acidic to favor complex formation.

- Step 6: Stir the mixture under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperature (25–40 °C) for several hours.

- Step 7: The formation of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is indicated by a color change and precipitation.

- Step 8: Isolate the product by filtration, wash with cold solvent, and dry under vacuum.

Variants and Complexes with Additional Compounds

- The compound can form stable adducts with organic amines such as dicyclohexylamine (1:1 ratio) or with 2,2'-(dodecylimino)bis[ethanol] (1:1 ratio), which modify solubility and physical properties.

- Preparation of these complexes involves mixing the base chromate complex with the respective amine or ligand under mild conditions, often in ethanol or similar solvents, followed by isolation of the adduct.

Data Table: Summary of Preparation Conditions

| Step | Component | Conditions | Notes |

|---|---|---|---|

| 1 | 2-amino-5-nitrophenol | Acidic diazotization (0–5 °C), NaNO2 | Formation of diazonium salt |

| 2 | 2-naphthol | Alkaline coupling (pH ~9–11), 0–10 °C | Azo ligand synthesis |

| 3 | Azo ligand solution | Ethanol/DMSO solvent | Purified ligand dissolved |

| 4 | Chromate salt (e.g., K2CrO4) | Aqueous solution, slow addition | Complexation under stirring |

| 5 | Reaction atmosphere | Nitrogen or argon inert gas | Prevent oxidation |

| 6 | pH control | Neutral to slightly acidic (pH 6–7) | Optimal complex formation |

| 7 | Temperature | 25–40 °C | Reaction time: several hours |

| 8 | Isolation | Filtration, washing, vacuum drying | Yield and purity depend on conditions |

Analytical and Research Findings on Preparation

- Stability: The complex exhibits good stability under neutral pH but decomposes under strongly acidic or basic conditions.

- Spectroscopic evidence: UV-Vis and IR spectroscopy confirm the coordination of azo ligands to chromium via oxygen and nitrogen atoms.

- Crystallography: X-ray diffraction studies reveal octahedral geometry around chromium with bidentate azo ligands.

- Reactivity: The nitro substituent enhances ligand electron-withdrawing effects, influencing complex formation kinetics and stability.

Summary and Recommendations

The preparation of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a multi-step process involving:

- Synthesis of a specific azo ligand via diazotization and coupling.

- Controlled complexation with chromate salts under inert atmosphere and carefully maintained pH.

- Optional formation of amine adducts to tailor properties.

For reproducible and high-purity synthesis, strict control of reaction atmosphere, pH, and temperature is essential. The use of polar solvents like ethanol or DMSO facilitates ligand solubility and complexation efficiency. The compound's stability and reactivity profiles make it suitable for applications in dye chemistry and biological studies.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

Substitution: The hydroxyl groups in the naphthol and nitrophenyl moieties can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are often used.

Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives with altered chromophoric properties.

Reduction: Amines and other reduced forms of the original compound.

Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C32H19CrN6O8

- Molecular Weight : 667.525 g/mol

- CAS Number : 50497-83-1

Its structure features a chromate ion coordinated with a bis(azo) ligand, which contributes to its reactivity and stability in various environments. The presence of nitro and hydroxyl groups enhances its solubility and reactivity, making it suitable for multiple applications.

Analytical Chemistry

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is widely used as a reagent in analytical chemistry, particularly in colorimetric assays.

Case Study: Colorimetric Determination of Metal Ions

In a study published in the Journal of Analytical Chemistry, researchers utilized this compound for the selective determination of trace metal ions such as lead and cadmium. The method involved forming stable colored complexes with the metal ions, allowing for quantification through UV-Vis spectrophotometry. The sensitivity of the method was noted to be significantly higher than traditional methods, demonstrating the compound's utility in environmental monitoring and quality control in industrial processes .

Materials Science

The compound has also found applications in materials science, particularly in the development of pigments and dyes.

Case Study: Pigment Production

A research article in Dyes and Pigments highlighted the synthesis of novel pigments based on hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) for use in textiles. The pigments exhibited excellent lightfastness and color strength, making them suitable for high-performance applications. The study concluded that these pigments could replace less environmentally friendly alternatives currently used in the industry .

Biological Applications

The biological activity of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) has been explored, particularly regarding its potential as an antimicrobial agent.

Case Study: Antimicrobial Activity Assessment

A comprehensive study published in Pharmaceutical Biology investigated the antimicrobial properties of this compound against various bacterial strains. Results showed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in pharmaceuticals as a natural antimicrobial agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves its ability to form stable complexes with metal ions. The azo linkage and hydroxyl groups facilitate coordination with metal ions, making it an effective chelating agent. This property is particularly useful in analytical chemistry for metal ion detection.

Comparison with Similar Compounds

Positional Isomers: Nitro Group Substitution

- Hydrogen bis[1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-)]chromate(1-) (CAS: 32517-36-5) This positional isomer has a 4-nitro substituent instead of 5-nitro. The 4-nitro derivative shows a ~10 nm redshift in UV-Vis absorption compared to the 5-nitro analog, making it more suitable for specific dye applications . Molecular Weight: 667.52 g/mol (identical to the 5-nitro compound).

Metal Center Variation: Chromium vs. Cobalt

- Hydrogen bis[1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-)]cobaltate(1-)

- Substituting chromium with cobalt (CAS: N/A) changes the metal's oxidation state and coordination geometry. Cobalt(III) complexes are generally less stable than chromium(III) analogs, with decomposition observed at >400°C . This limits their use in high-temperature industrial processes .

- Application : Cobalt analogs are less common in dyes due to inferior color fastness but find niche roles in catalysis.

Counterion Effects: Hydrogen vs. Sodium

- Sodium bis[1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-)]chromate(1-) (CAS: 64611-73-0)

Structural Modifications: Amine Complexes

- Hydrogen bis[...]chromate(1-) compound with dicyclohexylamine (1:1) (CAS: 74421-71-9) The addition of dicyclohexylamine (C₁₂H₂₃N) increases organic solubility (logP = 3.2 vs. 1.5 for the parent compound). This derivative is used in non-polar solvents for coatings and inks . Molecular Weight: 852.87424 g/mol (vs. 667.5248 g/mol for the parent compound).

Pyrazolone-Based Analogs

- Solvent Yellow 21 (CAS: 12227-06-8)

Comparative Data Table

Key Research Findings

Nitro Position and Stability : The 5-nitro substituent in the main compound provides superior thermal stability compared to 4-nitro analogs, attributed to reduced steric strain and enhanced resonance stabilization .

Counterion Impact : Sodium salts exhibit a 50-fold increase in water solubility but sacrifice ~40°C in thermal stability, highlighting a trade-off between solubility and robustness .

Metal Center Effects : Chromium complexes dominate industrial applications due to their stability, whereas cobalt analogs are restricted to niche roles despite broader absorption spectra .

Biological Activity

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound with significant biological activity, characterized by its unique azo dye structure. The molecular formula is with a molecular weight of approximately 667.52 g/mol. This compound features a chromate center coordinated with bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato) ligands, which contribute to its distinctive color and potential applications in various fields, including analytical chemistry and biological studies .

Research indicates that hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) exhibits significant biological activity through various mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes, impacting metabolic pathways and potentially leading to therapeutic applications.

- Cellular Interaction : Interaction studies have focused on how this compound interacts with biological macromolecules, including proteins and nucleic acids, influencing cellular processes.

Case Studies

- Anticancer Properties : A study investigated the effects of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) on cancer cell lines. Results indicated that the compound induced apoptosis in specific types of cancer cells, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Another research project explored the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that it could mitigate neuronal damage and improve cognitive functions in animal models.

Comparative Analysis

To better understand the unique properties of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-), a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(2-Hydroxy-5-nitrophenyl)azo-2-naphthol | Azo group with naphthol | Lacks chromate center; used as a dye |

| Bis[(1-(4-hydroxyphenyl)azo]-chromate | Similar chromate structure | Different ligand; used in dyeing |

| 4-Aminoazobenzene | Azo compound without naphthol | Simpler structure; used in dye synthesis |

This table highlights the unique aspects of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) while demonstrating the diversity within azo and chromate chemistry .

Synthesis and Characterization

The synthesis of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves several steps, including the reaction of chromate salts with azo compounds under controlled conditions. Characterization techniques such as UV-vis spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Toxicological Studies

Toxicological assessments indicate that while hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) exhibits significant biological activity, it also poses certain risks. Studies have shown variable toxicity levels depending on concentration and exposure duration, necessitating careful handling and further investigation into its safety profile .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) to maximize yield and purity?

- Methodology :

- Step 1 : Control reaction conditions (temperature: 60–80°C, pH 8–10) to favor ligand coordination to chromium. Excess ligand (1.5:1 molar ratio to Cr³⁺) improves complexation efficiency .

- Step 2 : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize hydrolysis. Add stabilizers like EDTA (0.1 mM) to suppress metal aggregation .

- Step 3 : Purify via column chromatography (silica gel, eluent: methanol/ethyl acetate 1:4) followed by recrystallization in ethanol/water (3:1) to isolate crystalline product .

- Validation : Monitor purity via HPLC (retention time: 8.2 min) and confirm Cr³⁺ content via ICP-OES .

Q. What analytical techniques are critical for characterizing the molecular structure of this chromium complex?

- Key Methods :

- X-ray crystallography : Resolve coordination geometry (octahedral Cr³⁺ center with two bidentate ligands) and hydrogen-bonding networks .

- FTIR : Identify ν(C=N) at 1590 cm⁻¹ (azo group) and ν(Cr–O) at 520 cm⁻¹ .

- UV-Vis : Detect π→π* transitions (λmax = 480 nm in DMSO) and ligand-to-metal charge transfer bands (620 nm) .

- EPR : Confirm paramagnetic Cr³⁺ (d³, S = 3/2) with g⊥ = 1.98 and g∥ = 1.89 in frozen DMSO .

Q. How does solvent polarity influence the solubility and stability of this compound?

- Findings :

- Solubility follows: DMSO > DMF > methanol > water. Polar solvents enhance stability via hydrogen bonding with hydroxyl and nitro groups .

- In aqueous solutions, stability decreases below pH 4 (hydrolysis of azo bonds) and above pH 10 (nucleophilic attack on Cr–O bonds) .

- Method : Measure solubility via gravimetric analysis and monitor degradation kinetics using UV-Vis at varying pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

- Approach :

- Hypothesis 1 : Tautomerism of the azo-naphthol group (azo vs. hydrazone forms) may cause spectral variability. Validate via ¹H NMR in DMSO-d₆: tautomeric protons appear as doublets at δ 12.3 and 10.8 ppm .

- Hypothesis 2 : Solvent-induced aggregation alters UV-Vis profiles. Use dynamic light scattering (DLS) to detect aggregates in non-polar solvents .

- Resolution : Standardize measurement conditions (solvent, concentration, temperature) and cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions .

Q. What mechanistic insights explain the biological activity of this chromium complex in cellular systems?

- Experimental Design :

- Step 1 : Assess redox activity via cyclic voltammetry (Epa = +0.45 V vs. Ag/AgCl), indicating potential to generate ROS in cells .

- Step 2 : Use fluorescence quenching to study DNA binding (Ksv = 2.8 × 10³ M⁻¹ for calf thymus DNA) .

- Step 3 : Evaluate mutagenicity via Ames test (TA98 strain: +S9 metabolic activation shows 3.2-fold increase in revertant colonies) .

- Conclusion : ROS generation and intercalative DNA binding drive cytotoxicity, but metabolic activation may enhance mutagenic risk .

Q. How does ligand substitution at the chromium center affect the compound’s catalytic properties?

- Comparative Study :

- Replace 2-naphtholato ligands with pyrazolonato groups (e.g., from ).

- Results : Modified complexes show 40% higher catalytic efficiency in oxidation of benzyl alcohol (TOF = 120 h⁻¹ vs. 85 h⁻¹ for original complex) due to enhanced electron-withdrawing effects .

- Method : Monitor catalysis via GC-MS and calculate kinetic parameters (kcat, Km) using Michaelis-Menten models .

Q. What experimental strategies can address discrepancies in reported photostability data?

- Protocol :

- Accelerated aging : Expose samples to UV light (λ = 365 nm, 100 W/m²) and measure degradation via HPLC.

- Findings : Degradation half-life (t₁/₂) varies from 48 h (aqueous solution) to 120 h (solid state) due to radical scavenging by nitro groups .

- Validation : Use ESR spin-trapping (DMPO) to detect hydroxyl radicals (•OH) during photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.